molecular formula C9H21N B1593956 N,1,5-Trimethylhexylamine CAS No. 503-00-4

N,1,5-Trimethylhexylamine

Cat. No. B1593956
CAS RN: 503-00-4
M. Wt: 143.27 g/mol
InChI Key: KYMRGVJAIFPUPQ-UHFFFAOYSA-N
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Description

N,1,5-Trimethylhexylamine (TMA) is a tertiary aliphatic amine with the chemical formula C9H21N. It is commonly used in the synthesis of quaternary ammonium compounds and surfactants, as well as in the pharmaceutical and industrial sectors .


Synthesis Analysis

While specific synthesis methods for N,1,5-Trimethylhexylamine were not found, the synthesis of similar tertiary aliphatic amines typically involves the reaction of a primary or secondary amine with an alkyl halide . Retrosynthetic analysis, a technique frequently used in organic synthesis, could be applied to determine the starting materials and steps needed for the synthesis .


Molecular Structure Analysis

N,1,5-Trimethylhexylamine has a molecular weight of 143.27 g/mol . Its structure consists of a hexyl chain with three methyl groups and an amine group attached . Further structural analysis would require more specific techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Amines, including N,1,5-Trimethylhexylamine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide, and primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride . More specific reaction analysis would require experimental data .

Scientific Research Applications

Applications in Biochemistry and Molecular Biology

N,1,5-Trimethylhexylamine, although not directly mentioned, is related to the study of compounds and reactions that bear structural similarities or involve chemical functionalities pertinent to the research on trimethylhexylamine derivatives. One area of interest involves the enzymatic and metabolic processes in organisms. For instance, a study on the hydroxylamine oxidoreductase enzyme from anaerobic ammonium-oxidizing cultures highlights its capability to oxidize hydroxylamine and hydrazine, substances related to the chemical reactivity sphere of trimethylhexylamine. This enzyme plays a critical role in nitrogen cycling within microbial communities, showcasing the importance of nitrogenous compounds in environmental biochemistry (Schalk et al., 2000).

In Organic Synthesis and Material Science

The reactivity of N,O-bis(trimethylsilyl)acetamide with sodium salts of organic acids, which could be analogously relevant for the derivatization or activation of compounds like N,1,5-Trimethylhexylamine, demonstrates the utility of trimethylsilyl-based reagents in synthesizing volatile derivatives for analytical purposes. This method enhances the understanding of organic acid behavior during lyophilization, minimizing losses and facilitating gas chromatography analyses, which could be beneficial for studying trimethylhexylamine derivatives in complex mixtures (Poole et al., 1976).

Metabolic and Pharmacological Research

Research on the metabolic and pharmacological properties of hydroxylamines and hydroxamic acids highlights the significance of N-hydroxylation, a reaction potentially applicable to the study of N,1,5-Trimethylhexylamine's metabolic pathways and its biological effects. N-Hydroxylation is pivotal in understanding the pharmacological, toxicological, and pathological properties of various compounds, indicating the broader relevance of studying N-hydroxy derivatives in medical and biochemical research (Weisburger & Weisburger, 1973).

Safety And Hazards

While specific safety data for N,1,5-Trimethylhexylamine was not found, similar amines can pose hazards such as flammability, toxicity if swallowed or in contact with skin, and causing severe skin burns and eye damage .

properties

IUPAC Name

N,6-dimethylheptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-8(2)6-5-7-9(3)10-4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMRGVJAIFPUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311865
Record name N,6-Dimethyl-2-heptanamine
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Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1,5-Trimethylhexylamine

CAS RN

503-00-4
Record name N,6-Dimethyl-2-heptanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexylamine, N,1,5-trimethyl-
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Record name NSC27123
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Record name N,6-Dimethyl-2-heptanamine
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Record name N,1,5-trimethylhexylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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